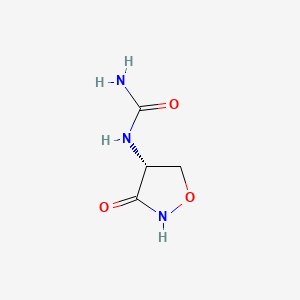
Urea, (3-oxo-4-isoxazolidinyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- is a chemical compound that belongs to the class of isoxazolidones It is characterized by the presence of a carboxamido group at the 5th position, an amino group at the 4th position, and an isoxazolidone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino and a carboxamido group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Urea, (3-oxo-4-isoxazolidinyl)-, (R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites and preventing their normal function. This inhibition can occur through mechanisms such as competitive inhibition or covalent modification of the enzyme . The molecular pathways involved may include the disruption of metabolic processes or signaling pathways within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-isoxazolidone: A structurally similar compound with an amino group at the 4th position and an isoxazolidone ring.
D-Cycloserine: Another related compound known for its antibiotic properties and use in treating tuberculosis.
Uniqueness
Propriétés
Numéro CAS |
53459-33-9 |
|---|---|
Formule moléculaire |
C4H7N3O3 |
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
[(4R)-3-oxo-1,2-oxazolidin-4-yl]urea |
InChI |
InChI=1S/C4H7N3O3/c5-4(9)6-2-1-10-7-3(2)8/h2H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |
Clé InChI |
JWDWANYTYNRWOR-UWTATZPHSA-N |
SMILES |
C1C(C(=O)NO1)NC(=O)N |
SMILES isomérique |
C1[C@H](C(=O)NO1)NC(=O)N |
SMILES canonique |
C1C(C(=O)NO1)NC(=O)N |
| 53459-33-9 | |
Synonymes |
5-carboxamido-4-amino-3-isoxazolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
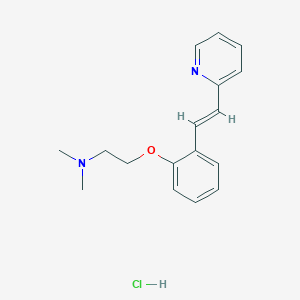

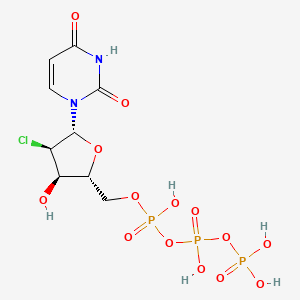

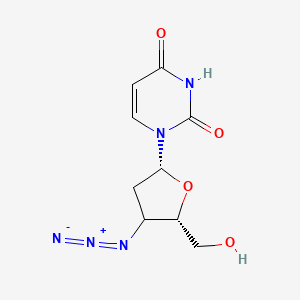

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)

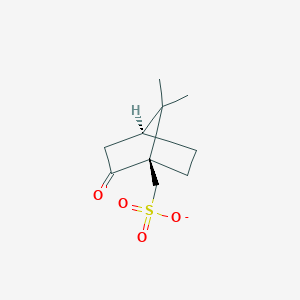
![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)


